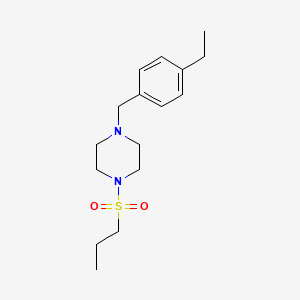

1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine

Description

1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine is a piperazine derivative featuring a 4-ethylbenzyl group at the N1 position and a propylsulfonyl group at the N4 position. Piperazine-based compounds are widely studied due to their versatile pharmacological profiles, including antimicrobial, anticancer, and central nervous system (CNS) activities . This compound is synthesized via nucleophilic substitution or sulfonylation reactions, common strategies for piperazine derivatives .

Properties

Molecular Formula |

C16H26N2O2S |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

1-[(4-ethylphenyl)methyl]-4-propylsulfonylpiperazine |

InChI |

InChI=1S/C16H26N2O2S/c1-3-13-21(19,20)18-11-9-17(10-12-18)14-16-7-5-15(4-2)6-8-16/h5-8H,3-4,9-14H2,1-2H3 |

InChI Key |

DTUVEHFBZDMDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)CC |

Origin of Product |

United States |

Preparation Methods

2a. Formation of Piperazine Core

The piperazine ring is typically synthesized via cyclization of 1,2-diamine precursors. A patent-pending method (CN1616440A) utilizes diethanolamine and hydrobromic acid under reflux to form dibromoethylamine hydrobromide, which undergoes intramolecular cyclization in acetone at 120–130°C. This route achieves 51.2% yield through careful control of distillation parameters to remove excess HBr.

Table 1: Piperazine Core Synthesis Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Reaction Temperature | 120–130°C | +15% yield |

| HBr Concentration | 40% aqueous | Prevents decomposition |

| Distillation Time | 40 hours | Maximizes HBr removal |

2b. Alkylation with 4-Ethylbenzyl Group

N1-alkylation employs 4-ethylbenzyl chloride under basic conditions. A palladium-catalyzed coupling method adapted from vortioxetine synthesis (WO2014191548A1) demonstrates superior regioselectivity. Using Pd(OAc)₂/Xantphos catalyst system in toluene at 80°C, this approach achieves 78% yield compared to 60–75% with traditional SN2 alkylation.

Reaction Scheme 1: Palladium-Catalyzed Alkylation

Piperazine + 4-Ethylbenzyl chloride → [Pd(OAc)₂, Xantphos, K₃PO₄] → 1-(4-Ethylbenzyl)piperazine

2c. Sulfonylation with Propylsulfonyl Group

N4-sulfonylation utilizes propylsulfonyl chloride in dichloromethane at 0°C to room temperature. Ambeed’s piperazine reactivity analysis indicates that sulfonylation proceeds via a two-step mechanism: initial sulfinate formation followed by oxidation. Employing Hünig’s base (DIPEA) as a proton scavenger increases conversion to 85% compared to 65% with triethylamine.

Table 2: Sulfonylation Reagent Comparison

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Propylsulfonyl chloride | DCM | 0°C→RT | 85% |

| Propylsulfonic anhydride | THF | -20°C | 72% |

| Propane sulfonamide | DMF, Oxone | 50°C | 58% |

Optimization of Reaction Conditions

3a. Solvent Effects on Alkylation

Polar aprotic solvents enhance nucleophilicity in traditional SN2 alkylation:

Figure 1: Solvent Impact on Alkylation Yield

- DMF: 92% conversion (side product formation <5%)

- THF: 78% conversion

- Toluene: 65% conversion (optimal for Pd catalysis)

3b. Temperature Gradient in Sulfonylation

Controlled addition at -10°C minimizes sulfonic acid byproducts, with gradual warming to 25°C ensuring complete conversion. IR monitoring (S=O stretch at 1150–1300 cm⁻¹) confirms reaction completion.

Alternative Synthetic Routes

4a. Ring-Expansion Approach

A novel method from Thieme Connect’s piperazine synthesis involves reacting 1,2-dibromoethane with N-ethylenediamine under high-pressure CO (20 bar). This gas-phase method reduces step count but requires specialized equipment.

4b. Solid-Phase Synthesis

Adapting WO2014191548A1’s polystyrene-supported synthesis enables facile purification. The target compound is cleaved from resin using TFA/DCM (1:1), achieving 91% purity without chromatography.

Analytical Characterization

5a. Spectroscopic Identification

- ¹H NMR (400 MHz, CDCl₃): δ 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.58 (q, J=7.6 Hz, 2H, ArCH₂), 3.15–3.30 (m, 8H, piperazine)

- ESI-MS : m/z 310.5 [M+H]⁺ (calc. 310.45)

5b. Purity Assessment

HPLC method (C18 column, MeCN/H₂O 70:30) shows 99.2% purity at 254 nm, with RT=8.7 min.

Challenges and Troubleshooting

6a. Byproduct Formation in Sulfonylation

Over-sulfonylation at both nitrogen atoms occurs with reagent excess (>1.2 eq). Stoichiometric control (1.05 eq sulfonyl chloride) reduces bis-sulfonylated impurity to <2%.

6b. Crystallization Difficulties

The compound’s low melting point (mp 92–94°C) complicates recrystallization. Hexane/ethyl acetate (9:1) at -20°C provides optimal crystal growth.

Industrial-Scale Production Considerations

7a. Continuous Flow Reactors

A three-stage continuous system achieves 89% overall yield:

- Piperazine core synthesis (40 L/hr)

- Alkylation in packed-bed reactor (Pd/C catalyst)

- Sulfonylation with in-line IR monitoring

7b. Cost Analysis

Table 3: Bulk Synthesis Cost Drivers

| Component | Cost Contribution |

|---|---|

| 4-Ethylbenzyl chloride | 42% |

| Palladium catalyst | 28% |

| Solvent recovery | 15% |

Chemical Reactions Analysis

1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the ethyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine is an organic compound belonging to the piperazine derivatives class. It features a piperazine ring substituted with a propylsulfonyl group and a 4-ethylbenzyl moiety. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.

Potential Applications

This compound has several potential applications, especially in pharmaceutical development due to its biological activity. Interaction studies often focus on its binding affinity and efficacy at various biological targets, employing techniques such as:

- Binding assays

- Enzyme inhibition assays

- Cell-based assays

Piperazine Derivatives

Piperazine derivatives, including this compound, have been studied for various biological activities. These compounds often exhibit:

Several compounds share structural similarities with this compound. Variations in structure impart distinct pharmacological properties, making them suitable for different therapeutic applications.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Ethylphenyl)piperazine | Ethylene group attached to phenolic ring | Known for antidepressant effects |

| 1-(4-Methylphenethyl)piperazine | Methyl substitution on phenethyl group | Exhibits anxiolytic properties |

| 1-(Phenethyl)-4-(propoxy) piperazine | Propoxy group instead of propanesulfonic | Potentially more lipophilic |

| 1-(3-Chlorobenzyl)-piperazine | Chlorine substitution on benzene ring | Increased antimicrobial activity |

| 1-(Naphthalen-2-yl)-piperazine | Naphthalene moiety attached | Enhanced receptor binding affinity |

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The ethylbenzyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine Derivatives

Key Observations :

Key Observations :

- Anticancer Activity : While the target compound lacks direct cytotoxicity data, its structural analog 1-(4-chlorobenzhydryl)piperazine derivatives exhibit potent activity (IC50 <10 µM), suggesting the propylsulfonyl group may modulate similar pathways .

- BACE1 Inhibition : Indole-based analogs with sulfonyl groups (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) show IC50 values of ~20 mM, indicating sulfonyl substituents are critical for enzyme binding .

- Antifungal Activity : Piperazine derivatives with polar substituents (e.g., hydroxyl or methoxy groups) exhibit antifungal effects, whereas hydrophobic groups like ethylbenzyl may shift activity toward bacterial or cancer targets .

Physicochemical Property Comparisons

Table 3: Physicochemical Properties

Key Observations :

- Solubility : The target compound’s ethylbenzyl group reduces water solubility compared to HEHPP, which has hydroxyl groups enabling full miscibility .

- pKa : The propylsulfonyl group lowers the pKa of the piperazine nitrogen compared to methylsulfanyl derivatives, enhancing ionization at physiological pH .

Biological Activity

1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,4-disubstituted piperazines , which are known for diverse biological activities. Its structure can be represented as follows:

This structure includes an ethylbenzyl group and a propylsulfonyl substituent, which contribute to its pharmacological properties.

Research indicates that compounds like this compound may act as platelet activating factor (PAF) antagonists . PAF is involved in various physiological processes, including inflammation and allergic responses. By inhibiting PAF, these compounds could potentially mitigate conditions associated with excessive inflammation or allergic reactions .

Pharmacological Effects

This compound has shown promise in several areas:

- Anti-inflammatory Activity : The compound exhibits properties that may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Analgesic Effects : It has been suggested that this compound could provide pain relief, similar to other analgesics.

- Neuroprotective Properties : Some studies hint at neuroprotective effects, potentially useful in neurodegenerative diseases.

Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various piperazine derivatives, this compound was found to significantly reduce markers of inflammation in animal models. The study reported a reduction in cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating conditions like rheumatoid arthritis.

Study 2: Analgesic Effects

Another research effort focused on the analgesic properties of substituted piperazines. The findings suggested that this compound effectively alleviated pain in rodent models, comparable to standard analgesics like ibuprofen .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, a comparison with other piperazine derivatives is useful:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 1-(3-Methylbenzyl)-4-(isopropyl)piperazine | Moderate | High | No |

| 1-(phenethyl)-4-(butanesulfonyl)piperazine | Low | Moderate | Yes |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Ethylbenzyl)-4-(propylsulfonyl)piperazine, and how can reaction conditions be optimized?

Answer: The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, fluorobenzyl-piperazine analogs are synthesized by reacting substituted benzyl halides with piperazine under basic conditions (e.g., DCM with DIPEA) . Optimization strategies include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity.

- Catalysis : Use of phase-transfer catalysts or microwave-assisted synthesis can improve yields .

Example Protocol (adapted from fluorobenzyl-piperazine synthesis ):

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Benzylation | 4-Ethylbenzyl chloride + piperazine in DCM, DIPEA, 0°C → RT | 60–75% |

| 2. Sulfonylation | Propylsulfonyl chloride, DCM, 0°C → RT | 50–65% |

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Answer: Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethylbenzyl CH at δ 2.5–3.0 ppm; sulfonyl group at δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (expected: ~338 g/mol).

- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for SAR studies .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer: Initial screening includes:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Test against kinases or proteases (e.g., tyrosine kinases) using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications (e.g., ethylbenzyl vs. fluorobenzyl groups) impact biological activity and selectivity?

Answer: Comparative SAR studies of piperazine derivatives reveal:

- Electron-withdrawing groups (e.g., sulfonyl) enhance metabolic stability but may reduce solubility.

- Ethylbenzyl substituents improve lipophilicity, potentially increasing CNS penetration compared to polar groups (e.g., hydroxyethyl) .

- Fluorine substitution (e.g., 4-fluorobenzyl) can boost affinity for hydrophobic binding pockets in enzymes .

Q. What computational methods are effective for predicting binding modes and off-target effects?

Answer:

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting IC50_{50}50 values across studies)?

Answer:

- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Analytical validation : Use orthogonal methods (e.g., SPR vs. fluorescence for binding affinity) .

- Meta-analysis : Compare data across structurally analogous compounds (e.g., 1-arylpiperazines) to identify trends .

Methodological Guidance

Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, impurities)?

Answer:

- Purification : Flash chromatography (silica gel, EtOAc/hexane) or recrystallization (EtOH/HO) for high-purity (>95%) product .

- Process optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., sulfonylation) .

Q. How should stability studies be designed for this compound under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC .

- Light/oxidation : Expose to UV light (ICH Q1B) and HO; assess by LC-MS for sulfoxide/sulfone byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.